methyl 3-butylthiophene-2-carboxylate
Description
Properties
CAS No. |
2768326-63-0 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
methyl 3-butylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-3-4-5-8-6-7-13-9(8)10(11)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
UYCRGMUYVKNDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC=C1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formation of the Grignard Reagent : Butyl magnesium bromide () is prepared by reacting 1-bromobutane with magnesium in dry tetrahydrofuran (THF).
-
Nucleophilic Attack : The Grignard reagent attacks the electrophilic carbon at position 3 of the thiophene ring, facilitated by the electron-withdrawing ester group at position 2.
-
Quenching and Esterification : The intermediate is quenched with aqueous ammonium chloride, followed by esterification with methanol under acidic conditions.
Optimization Insights
-
Temperature : Reactions conducted at to minimize side reactions like over-alkylation.
-
Solvent : Anhydrous THF enhances reagent solubility and reaction homogeneity.
Table 1: Grignard Reaction Conditions and Yields
| Parameter | Value/Range | Yield (%) |
|---|---|---|
| Temperature | 72–78 | |
| Solvent | THF | – |
| Reaction Time | 6–8 hours | – |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation offers a direct route for introducing alkyl groups to electron-rich heterocycles. This method employs a Lewis acid catalyst to activate the alkylating agent.
Procedure
-
Catalyst Activation : Anhydrous aluminum chloride () is combined with butyl chloride () in dichloromethane.
-
Electrophilic Substitution : The activated butyl cation () attacks position 3 of methyl 2-thiophenecarboxylate.
-
Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
Key Considerations
Table 2: Friedel-Crafts Alkylation Parameters
| Parameter | Value/Range | Yield (%) |
|---|---|---|
| Catalyst | 65–70 | |
| Reaction Time | 12–16 hours | – |
| Temperature | – |
Oxidative Alkylation Using CCl4_44–CH3_33OH Systems
This method leverages methyl hypochlorite () generated in situ from carbon tetrachloride () and methanol () to functionalize thiophene derivatives.
Synthetic Pathway
-
Hypochlorite Formation : reacts with in the presence of vanadium or iron catalysts to produce .
-
Oxymethylation : Thiophene undergoes oxymethylation at position 3, forming 3-oxymethylthiophene.
-
Oxidation and Esterification : The intermediate is oxidized to 3-carboxylic acid and esterified with methanol.
Advantages and Limitations
Table 3: Catalytic Oxidative Alkylation Results
| Catalyst | Temperature () | Yield (%) |
|---|---|---|
| 150 | 78 | |
| 140 | 65 |
Direct Esterification of 3-Butylthiophene-2-Carboxylic Acid
This two-step approach involves synthesizing 3-butylthiophene-2-carboxylic acid followed by esterification.
Step 1: Carboxylic Acid Synthesis
Step 2: Esterification
-
Fischer Esterification : The carboxylic acid is refluxed with methanol and sulfuric acid, achieving near-quantitative conversion to the methyl ester.
Table 4: Direct Esterification Efficiency
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation | , THF | 60–65 |
| Esterification | , reflux | 95–98 |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Grignard Reaction | 72–78 | Moderate | High |
| Friedel-Crafts | 65–70 | High | Moderate |
| Oxidative Alkylation | 44–85 | Low | Low |
| Direct Esterification | 60–65* | High | Moderate |
| *Excludes esterification yield (95–98%). |
-
Grignard Reaction : Preferred for small-scale synthesis due to precise control but requires anhydrous conditions.
-
Friedel-Crafts : Suitable for industrial-scale production despite moderate yields.
-
Oxidative Alkylation : Limited by byproduct formation but useful for specific derivatives.
-
Direct Esterification : High purity but involves multiple steps.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 3-butylthiophene-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions often lead to the formation of carboxylic acids or sulfoxides.
-
Reduction: : Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding alcohol.
-
Substitution: : Electrophilic substitution reactions are common for thiophene derivatives. Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, sulfoxides
Reduction: Alcohols
Substitution: Halogenated thiophenes
Scientific Research Applications
Chemistry
Methyl 3-butylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, thiophene derivatives are studied for their potential as bioactive compounds. This compound has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine
The compound’s structural similarity to biologically active thiophenes allows it to be explored for medicinal chemistry applications
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties. Its incorporation into polymer backbones can enhance conductivity and stability, making it useful in electronic devices.
Mechanism of Action
The mechanism by which methyl 3-butylthiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions, which can influence binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
Amino-Substituted Analogs
- Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1): Features an amino (-NH₂) and methyl group at positions 3 and 4, respectively. This substitution enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Its molecular weight (171.22 g/mol) is lower than the butyl analog, and its synthesis involves condensation reactions starting from methyl acetoacetate derivatives .
Halogenated Analogs
- Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS 21211-07-4): A benzo-fused derivative with a chlorine atom at position 3. The fused aromatic ring elevates melting point and rigidity compared to non-fused thiophenes. Molecular weight: 226.67 g/mol .
Ester Group Variations
- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: Substitution of the methyl ester with an ethyl group marginally increases lipophilicity. Such analogs are widely used as intermediates for pharmaceuticals and dyes due to their reactivity in ester hydrolysis or transesterification .
- Adamantan-1-yl 3-butylthiophene-2-carboxylate : The bulky adamantyl group reduces crystallinity (m.p. 69–70°C) compared to methyl esters, highlighting how ester choice impacts physical properties .
Fused-Ring Systems
- Methyl 3-methylbenzo[b]thiophene-2-carboxylate (CAS 21211-07-4) : The benzo[b]thiophene core enhances aromaticity, leading to higher melting points and stability. Such compounds are often explored in organic electronics or as corrosion inhibitors .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents/Ring System | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Methyl 3-butylthiophene-2-carboxylate | 3-butyl, thiophene | ~198.28* | Not reported | Organic synthesis, materials |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 3-amino, 4-methyl, thiophene | 171.22 | Not reported | Pharmaceutical intermediates |
| Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | 3-Cl, benzo[b]thiophene | 226.67 | Not reported | Organic electronics |
| Adamantan-1-yl 3-butylthiophene-2-carboxylate | 3-butyl, adamantyl ester | 318.39 | 69–70 | Catalysis, medicinal chemistry |
*Calculated based on molecular formula.
Table 2: Spectroscopic Comparison
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR Key Signals (δ, ppm) |
|---|---|---|
| This compound | ~1700 | 7.32 (d, J=5.1 Hz, H-4), 1.3–1.5 (m, butyl CH₂) |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 1680–1700 | 6.8–7.1 (aromatic H), 2.4 (s, CH₃) |
| Adamantan-1-yl 3-butylthiophene-2-carboxylate | ~1700 | 7.32 (d, J=5.1 Hz, H-4), 1.8–2.1 (adamantyl H) |
Biological Activity
Methyl 3-butylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
- Chemical Formula : C10H14O2S
- Molecular Weight : Approximately 198.29 g/mol
- Structure : Contains a thiophene ring substituted with a butyl group and a carboxylate moiety.
This compound exhibits various biological activities through interactions with cellular targets. Key mechanisms include:
- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity through hydrogen bonding and steric effects. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications in enzyme-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be beneficial in treating infections.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which are crucial for developing treatments for inflammatory diseases.
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound. Below is a summary of significant findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Interaction | Demonstrated modulation of enzyme activity, suggesting therapeutic potential in metabolic disorders. |
| Study 2 | Antimicrobial | Showed effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. |
| Study 3 | Anti-inflammatory | Reported reduction in inflammatory markers in vitro, supporting its role in managing inflammation. |
Case Studies
-
Case Study on Enzyme Modulation :
- In vitro assays demonstrated that this compound significantly increased the activity of certain enzymes involved in metabolic pathways. The study highlighted the compound's ability to enhance enzyme-substrate interactions through specific binding sites.
-
Case Study on Antimicrobial Activity :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Case Study on Anti-inflammatory Effects :
- In a controlled study using cell cultures treated with pro-inflammatory cytokines, this compound reduced the expression of inflammatory mediators, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for methyl 3-butylthiophene-2-carboxylate, and how can reaction conditions be optimized?
this compound is synthesized via methods applicable to thiophene derivatives, such as Grignard reagent-mediated alkylation or condensation reactions involving thiophene rings . Optimization involves adjusting reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may require reflux conditions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution on the thiophene ring. Microwave-assisted synthesis, as used for related thiophene derivatives, can reduce reaction time and improve yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data do they provide?
- NMR Spectroscopy :
- ¹H NMR : Identifies alkyl chain protons (δ 0.8–1.5 ppm for butyl group) and ester methyl (δ 3.7–3.9 ppm).
- ¹³C NMR : Confirms carbonyl (C=O) at ~165–170 ppm and thiophene ring carbons (100–140 ppm) .
Advanced Research Questions
Q. How can crystallographic software tools like SHELXL or Mercury assist in determining the molecular structure of this compound?
- SHELXL : Used for refining crystal structures from diffraction data, particularly for small molecules. It enables precise determination of bond lengths, angles, and torsional parameters (e.g., thiophene ring puckering) .
- Mercury : Visualizes crystal packing and intermolecular interactions (e.g., van der Waals contacts between alkyl chains). The "Materials Module" identifies interaction motifs (e.g., hydrogen bonds involving ester groups) .
- ORTEP-3 : Generates thermal ellipsoid plots to assess atomic displacement parameters, critical for validating structural models .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for thiophene derivatives?
- Case Study : If DFT-predicted NMR shifts deviate from experimental values:
Validate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models.
Check conformational flexibility : Use molecular dynamics (MD) simulations to account for dynamic effects.
Cross-validate with X-ray data : Compare computed geometries (bond lengths/angles) with crystallographic results .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- The electron-withdrawing ester group at position 2 activates the thiophene ring for electrophilic substitution at position 5.
- Suzuki Coupling : The butyl group at position 3 sterically hinders coupling at adjacent positions.
- DFT Insights : HOMO localization on the thiophene ring facilitates metal coordination (e.g., Pd-catalyzed reactions) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify binding affinity.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Methodological Notes
- Crystallography : For novel structures, combine SHELXL refinement with Mercury visualization to analyze packing motifs .
- Spectral Analysis : Use Gaussian-derived NMR chemical shifts to validate experimental data .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
